![molecular formula C15H10BrFN2O B2862702 6-Bromo-3-(2-fluorophenyl)-2-methylquinazolin-4-one CAS No. 352346-59-9](/img/structure/B2862702.png)
6-Bromo-3-(2-fluorophenyl)-2-methylquinazolin-4-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6-Bromo-3-(2-fluorophenyl)-2-methylquinazolin-4-one is a synthetic compound that has gained significant attention in the scientific community due to its various applications in research. This compound is commonly referred to as BF-168 and has been used in various studies to investigate its mechanism of action, biochemical and physiological effects, and potential therapeutic applications.
Wirkmechanismus
The mechanism of action of 6-Bromo-3-(2-fluorophenyl)-2-methylquinazolin-4-one is not fully understood. However, studies have suggested that this compound targets specific signaling pathways in cancer cells, including the PI3K/Akt and MAPK/ERK pathways. By inhibiting these pathways, BF-168 can effectively induce apoptosis and inhibit the growth and proliferation of cancer cells.
Biochemical and Physiological Effects:
Studies have shown that 6-Bromo-3-(2-fluorophenyl)-2-methylquinazolin-4-one exhibits various biochemical and physiological effects. This compound has been shown to induce G1 cell cycle arrest, which is a critical step in the prevention of cancer cell growth and proliferation. Additionally, BF-168 has been shown to inhibit angiogenesis, which is the process by which new blood vessels are formed, and is essential for tumor growth and metastasis.
Vorteile Und Einschränkungen Für Laborexperimente
One of the significant advantages of using 6-Bromo-3-(2-fluorophenyl)-2-methylquinazolin-4-one in lab experiments is its potent anti-cancer activity against various cancer cell lines. Additionally, this compound is relatively easy to synthesize and can be obtained in high purity. However, one of the limitations of using BF-168 is its lack of selectivity towards cancer cells, which may result in toxicity to healthy cells.
Zukünftige Richtungen
There are several future directions for research on 6-Bromo-3-(2-fluorophenyl)-2-methylquinazolin-4-one. One potential direction is to investigate the use of this compound in combination with other anti-cancer drugs to enhance its efficacy and reduce toxicity. Additionally, further studies are needed to understand the specific molecular targets of BF-168 and its mechanism of action. Finally, there is a need to investigate the potential use of this compound in clinical trials for the treatment of various types of cancer.
Conclusion:
In conclusion, 6-Bromo-3-(2-fluorophenyl)-2-methylquinazolin-4-one is a synthetic compound that has shown significant potential in scientific research. This compound exhibits potent anti-cancer activity against various cancer cell lines and can induce apoptosis and inhibit the growth and proliferation of cancer cells. While there are limitations to its use, BF-168 has several advantages, including its ease of synthesis and high purity. Future research directions for this compound include investigating its use in combination with other anti-cancer drugs and in clinical trials for the treatment of cancer.
Synthesemethoden
The synthesis of 6-Bromo-3-(2-fluorophenyl)-2-methylquinazolin-4-one involves the reaction of 2-fluoroaniline with 2-methyl-4,5-dioxo-1,2,3,4-tetrahydroquinazoline-6-carbonitrile in the presence of bromine. The reaction is carried out under mild conditions and yields a pure product that can be used for further research.
Wissenschaftliche Forschungsanwendungen
6-Bromo-3-(2-fluorophenyl)-2-methylquinazolin-4-one has been extensively used in scientific research due to its unique properties. This compound has been shown to exhibit potent anti-cancer activity against various cancer cell lines, including breast, lung, and prostate cancer. Additionally, BF-168 has been shown to inhibit the growth and proliferation of cancer cells by inducing apoptosis, which is a programmed cell death process.
Eigenschaften
IUPAC Name |
6-bromo-3-(2-fluorophenyl)-2-methylquinazolin-4-one |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H10BrFN2O/c1-9-18-13-7-6-10(16)8-11(13)15(20)19(9)14-5-3-2-4-12(14)17/h2-8H,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YNAYOSSKKMBYLA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=C(C=C(C=C2)Br)C(=O)N1C3=CC=CC=C3F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H10BrFN2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.15 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
6-Bromo-3-(2-fluorophenyl)-2-methylquinazolin-4-one |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.